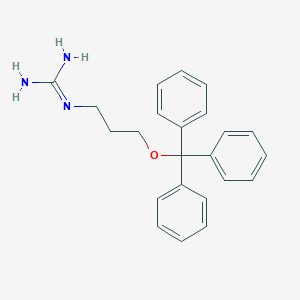
2-(3-Trityloxypropyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NY0128 is an agonist of neuromedin U receptor 2 (NMUR2) which decreases cAMP while stimulating calcium signaling in stably expressing NMUR2 HEK293 cells.
Applications De Recherche Scientifique
1. Guanidine Derivatives in Drug Discovery
Guanidine compounds, including 2-(3-Trityloxypropyl)guanidine, have been extensively explored for their therapeutic applications. Guanidines have shown promise in areas such as central nervous system (CNS) disorders, anti-inflammatory treatments, anti-diabetic drugs, and chemotherapeutic agents. They have also found use in cosmetics. The development of new guanidine-containing compounds has surged in recent years, highlighting their significance in drug discovery processes (Sa̧czewski & Balewski, 2013).
2. Guanidine in DNA Interaction Studies
Guanidine derivatives have been studied for their interactions with DNA, which is crucial for understanding genetic regulation and potential therapeutic applications. For instance, certain azo-guanidine compounds have shown the ability to interact with DNA, indicating their potential as DNA staining agents. This property is critical for various biological and medical research applications, such as imaging and diagnostics (Jamil et al., 2013).
3. Guanidine in Protein Research
In protein research, guanidine hydrochloride is a key component for protein solubilization. It has been used in novel protocols for resolubilizing proteins, which is essential in molecular biology and biochemistry research. These techniques enable the study of protein structures and functions, contributing significantly to our understanding of biological processes (Zhang, Chen, & Liang, 2011).
4. Guanidine in Chemical Synthesis
Guanidine derivatives have been employed in chemical synthesis, such as the preparation of various chiral superbases. The versatility of guanidine compounds in synthesis has led to the creation of novel molecules with potential pharmaceutical applications. This area of research is critical for the development of new drugs and chemical agents (Isobe et al., 2000).
Propriétés
Nom du produit |
2-(3-Trityloxypropyl)guanidine |
|---|---|
Formule moléculaire |
C23H25N3O |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
1-(3-(Trityloxy)propyl)guanidine |
InChI |
InChI=1S/C23H25N3O/c24-22(25)26-17-10-18-27-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H4,24,25,26) |
Clé InChI |
RLMHNYLEFGCELO-UHFFFAOYSA-N |
SMILES |
NC(NCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)=N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCN=C(N)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NY-0128; NY 0128; NY0128 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



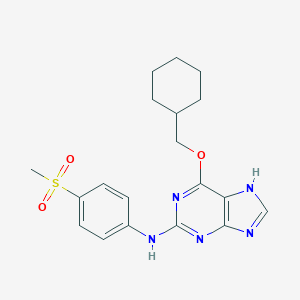
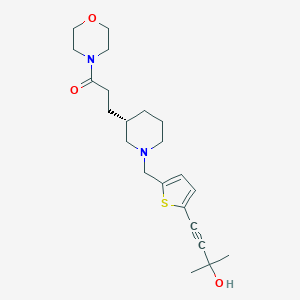
![2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B537861.png)
![3-[(8R)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione](/img/structure/B537867.png)
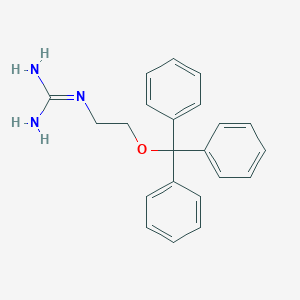
![(E)-3-[4-[[2-(furan-2-ylsulfonyl-(2-methylpropyl)amino)-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid](/img/structure/B538136.png)
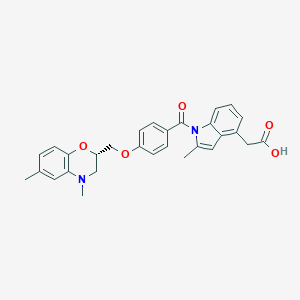
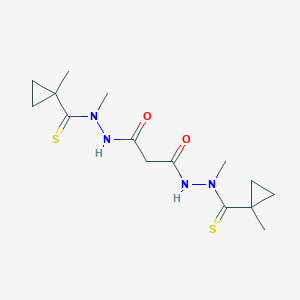
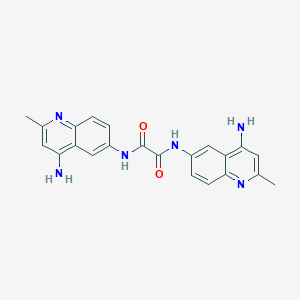
![1-O-(6-acetamido-6-deoxy-alpha-D-galactosyl)-N-[(15Z)-tetracos-15-enoyl]phytosphingosine](/img/structure/B538707.png)
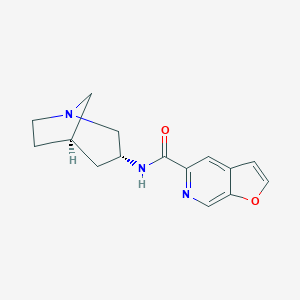
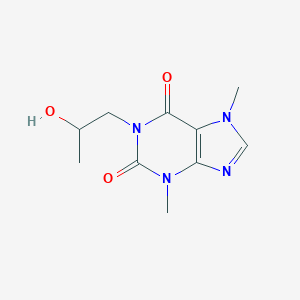
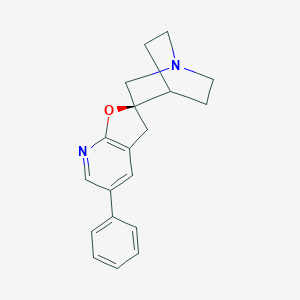
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride](/img/structure/B540628.png)